Product packaging for Acetylcholine mustard(Cat. No.:CAS No. 36375-30-1)

Acetylcholine mustard

Cat. No.: B1213151
CAS No.: 36375-30-1
M. Wt: 179.64 g/mol
InChI Key: XZICNJLDEMDMQZ-UHFFFAOYSA-N
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Description

Historical Context of Acetylcholine (B1216132) Mustard Research

The development of acetylcholine mustard as a specific pharmacological tool took place in the early 1970s. While nitrogen mustards were known earlier, primarily in the context of chemical warfare agents, the synthesis of this compound was tailored for research purposes. britannica.com The goal was to create an affinity label for cholinergic receptors—a molecule that would not only bind to the receptor like the natural ligand, acetylcholine, but would then form a permanent, covalent bond. This would effectively "tag" the receptor, allowing for its isolation and the identification of its binding site.

Early studies established that this compound acts as a potent agonist at both muscarinic and nicotinic acetylcholine receptors. cdnsciencepub.com Researchers quickly recognized its utility as an irreversible antagonist, capable of producing a long-lasting blockade of these receptors. This irreversible action provided a powerful method for studying receptor turnover, receptor protection by other ligands, and the functional consequences of receptor inactivation. The development of radiolabeled versions, such as tritiated this compound ([³H]AChM), further enhanced its utility, enabling precise localization and quantification of the labeled receptors. nih.gov

Academic Significance and Research Utility of this compound

The academic significance of this compound stems from its function as a site-directed, irreversible ligand in the study of the cholinergic system. Its ability to form a covalent bond with its target has been exploited in several key areas of research.

Mechanism of Covalent Modification: this compound's primary research application is the covalent modification of muscarinic acetylcholine receptors (mAChRs). nih.gov After initial, reversible binding to the orthosteric site (the same site that binds acetylcholine), the reactive aziridinium (B1262131) ion of this compound forms a covalent bond with a specific amino acid residue within the receptor. nih.govaspet.org Research has definitively identified this residue as a highly conserved aspartic acid in the third transmembrane helix (TM3) of the receptor, corresponding to position Asp-105 in the m1 mAChR subtype. nih.govresearchgate.net This alkylation permanently blocks the binding site. nih.gov

Receptor Characterization and Affinity Labeling: As a covalent agonist, this compound has been instrumental in the field of affinity labeling. nih.govphysiology.org By using a tritiated form, [³H]AChM, researchers can permanently tag mAChRs. nih.gov This allows for the purification of the receptor protein and the subsequent identification of the exact binding site through techniques like Edman degradation. nih.gov This approach was fundamental in confirming the structure of the acetylcholine binding pocket. nih.gov

Discriminating Competitive and Allosteric Ligands: A particularly powerful application of this compound is its use in distinguishing between different types of receptor ligands. The rate of irreversible receptor inactivation by this compound can be measured in the presence and absence of other test compounds. nih.gov

A competitive ligand , which binds to the same orthosteric site, will protect the receptor from alkylation by this compound, thereby slowing the rate of inactivation. nih.gov

An allosteric modulator , which binds to a different site on the receptor, will affect the inactivation rate in a non-competitive manner. For instance, the allosteric inhibitor gallamine's effect on the inactivation rate reaches a plateau at high concentrations, a hallmark of allosteric interaction. nih.gov

This method provides a clear and quantitative way to determine a ligand's binding site and mechanism of action, a critical aspect of drug discovery and pharmacological research. aspet.orgnih.gov

Enzyme Inhibition: Beyond receptors, this compound and its derivatives also serve as inhibitors of key enzymes in the cholinergic pathway. The aziridinium ion can act as an active-site-directed irreversible inhibitor of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. nih.gov It is also reported to be a potent irreversible inhibitor of high-affinity choline uptake into nerve terminals, which is a critical step for sustaining acetylcholine synthesis. sigmaaldrich.com

Detailed Research Findings

The utility of this compound is demonstrated in numerous studies. The tables below summarize key quantitative findings from research on its interaction with muscarinic receptors.

Table 1: Kinetic Parameters of this compound Interaction with the M2 Muscarinic Receptor
ParameterValueDescriptionSource
Half-Maximal Rate Constant (Concentration)24 µMThe concentration of this compound at which the rate of receptor inactivation is half of the maximum rate. nih.gov
Maximal Rate Constant0.16 min⁻¹The maximum rate at which this compound can irreversibly inactivate the M2 receptors under the experimental conditions. nih.gov
Dissociation Constant (Kd) of Aziridinium Ion12.3 µMA measure of the reversible binding affinity of the reactive aziridinium ion for the M2 receptor before covalent modification occurs. nih.gov
Table 2: Kinetic Parameters of this compound Interaction with the M1 Muscarinic Receptor
ParameterValueDescriptionSource
Reversible Complex Affinity (pKD)3.93The negative logarithm of the dissociation constant for the initial, reversible complex formed between the aziridinium ion and the M1 receptor. aspet.org
Half-Time of Covalent Complex Formation~6.3 minThe time required for half of the reversibly bound receptors to convert to a permanent, covalent complex. aspet.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO2 B1213151 Acetylcholine mustard CAS No. 36375-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-chloroethyl(methyl)amino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZICNJLDEMDMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189902
Record name Acetylcholine mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36375-30-1
Record name Acetylcholine mustard
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylcholine mustard
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reactive Intermediate Formation

Classical and Modified Synthesis Pathways of Acetylcholine (B1216132) Mustard

The synthesis of acetylcholine mustard, a significant compound in neurochemical research, has been described through various pathways since its initial development. These methods primarily revolve around the creation of a 2-chloroethylamino moiety attached to an acetylcholine-like structure.

Early Synthetic Descriptions (Jackson and Hirst, Hanby and Rydon)

Initial reports on the synthesis of this compound and related nitrogen mustards date back to the mid-20th century. The work of Hanby and Rydon in 1947 is cited as one of the earliest descriptions of the synthesis of this compound, alongside toxicological studies. lookchem.com These early methods laid the groundwork for future refinements.

Later, in 1972, Jackson and Hirst detailed a synthetic route that has become a classical reference for producing this compound. Their method, often used with subsequent modifications, provides a reliable pathway to the compound. These foundational descriptions established the core chemical steps necessary for its creation. lookchem.com

N-Methyldiethanolamine as Precursor and Acetylation

Modern and modified syntheses of this compound commonly begin with the precursor N-methyldiethanolamine. wikipedia.org This starting material is a bifunctional molecule, possessing both tertiary amine and dual alcohol functional groups. wikipedia.org The first key step in the synthesis is the acetylation of one of the hydroxyl groups. This is typically achieved using acetic anhydride. The reaction selectively forms N-methyl-N-(2-ethanol)-2-aminoethylacetate, converting one of the alcohol groups into an acetate (B1210297) ester, a crucial feature of the final molecule's structure.

Chlorination Reactions in Synthesis

Following acetylation, the remaining hydroxyl group on the N-methyl-N-(2-ethanol)-2-aminoethylacetate intermediate must be converted to a chloride. This is a critical chlorination step that forms the reactive "mustard" moiety of the molecule. A common method for this transformation is the use of thionyl chloride (SOCl₂) as the chlorinating agent, often in a solvent such as chloroform (B151607) (CHCl₃). This reaction replaces the hydroxyl group with a chlorine atom, yielding the final product, this compound. The volatiles from the reaction are typically removed under reduced pressure to isolate the compound.

Formation and Characterization of the Aziridinium (B1262131) Ion

A defining characteristic of this compound is its ability to form a highly reactive cyclic intermediate in solution. This intermediate, an aziridinium ion, is responsible for the compound's characteristic chemical reactivity.

Intramolecular Cyclization in Polar Solvents

In polar solvents, such as water or physiological buffers, this compound undergoes a spontaneous intramolecular cyclization. lookchem.com The nitrogen atom, with its lone pair of electrons, acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This attack displaces the chloride ion and results in the formation of a strained, three-membered ring containing the positively charged nitrogen atom. This cyclic structure is the highly reactive aziridinium ion. lookchem.com The formation of this ion is a critical activation step that enhances the compound's alkylating ability.

Temperature Dependence and Rate Constants of Aziridinium Ion Formation

The rate of aziridinium ion formation is highly dependent on temperature. The cyclization process is significantly inhibited at low temperatures. For instance, at 0°C, there is minimal detectable formation of the aziridinium ion, which allows the parent this compound to be handled in solution without significant degradation.

Conversely, at physiological temperatures, the reaction proceeds at a measurable rate. Studies conducted at 37°C have provided specific kinetic data for this transformation. The rate constant for the formation of the aziridinium ion from a 2 mM solution of this compound has been measured to be approximately 0.18 min⁻¹. The subsequent decay or hydrolysis of the formed ion occurs more slowly, with a reported rate constant of 0.0045 min⁻¹. Under these conditions, the concentration of the aziridinium ion reaches its peak approximately 21 minutes after the parent compound is dissolved.

Table 1: Kinetic Parameters of Aziridinium Ion Formation from this compound

ParameterValueConditions
Formation Rate Constant (k₁) 0.18 ± 0.028 min⁻¹2 mM this compound, 37°C
Decay Rate Constant (k₂) 0.0045 ± 0.0021 min⁻¹2 mM this compound, 37°C
Time to Peak Concentration ~21 minutes2 mM this compound, 37°C
Formation at Low Temperature Minimal / Inhibited0°C

Quantitative Measurement of Aziridinium Ion Formation via Thiosulfate (B1220275) Reaction

The formation of the reactive aziridinium ion from this compound is a critical step that precedes its alkylating activity. A widely used and effective method for quantitatively measuring the concentration of this transient intermediate involves its reaction with sodium thiosulfate. dtic.mil This method leverages the high reactivity of the strained aziridinium ring towards strong nucleophiles like the thiosulfate anion (S₂O₃²⁻).

The principle of this assay is based on thiosulfate's ability to rapidly and quantitatively form a stable, covalent adduct with the aziridinium ion. nih.govdtic.mil This reaction effectively "traps" the electrophilic intermediate, preventing it from reacting with other nucleophiles, such as water or biological macromolecules. By measuring the consumption of thiosulfate or the formation of the adduct, the concentration of the aziridinium ion can be determined over time. This technique is crucial for studying the kinetics of both the formation and the subsequent hydrolysis of the aziridinium ion. dtic.mil

The reaction with thiosulfate is a first-order process and is typically complete within minutes. nih.gov This allows for its use as a "stopping solution" in kinetic experiments designed to measure the rate of receptor alkylation by this compound. In such experimental setups, the reaction between the mustard and its biological target is allowed to proceed for a specific duration, after which an excess of sodium thiosulfate is added to quench any remaining, unreacted aziridinium ions. nih.govresearchgate.net

Research findings demonstrate that this method can be used to monitor the entire time course of the aziridinium ion concentration. For instance, in studies with mustard compounds, the concentration of the aziridinium ion is observed to rise to a maximum level before decaying due to hydrolysis. dtic.mil The rate constants for both the cyclization (formation) and hydrolysis (decay) of the aziridinium ion can be calculated from this data.

Research Findings on Aziridinium Ion Kinetics Using Thiosulfate Trapping

The following table illustrates the typical time-course data that can be obtained for a nitrogen mustard, showing the formation and subsequent decay of the aziridinium ion as a percentage of the initial parent mustard concentration, measured via the thiosulfate reaction method.

Time (minutes)Aziridinium Ion Concentration (% of Initial Mustard)Reaction Phase
00Start of Reaction
515Formation
1025Formation
1528Peak Concentration
3020Decay/Hydrolysis
6010Decay/Hydrolysis

This table is a representative example based on data described for mustard compounds where the maximum aziridinium ion concentration reached was 28% of the parent compound. dtic.mil

Kinetic Parameters of the Thiosulfate Reaction

The reaction between the aziridinium ion and thiosulfate is characterized by its rapid kinetics, making it an ideal quenching agent.

ParameterValue / DescriptionSource
Reaction TypeNucleophilic addition / Ring-opening nih.govdtic.mil
Reaction OrderFirst-order with respect to the aziridinium ion nih.gov
Completion TimeApproximately 15 minutes for complete reaction nih.gov
ApplicationQuantitative trapping agent; reaction stopper in kinetic assays dtic.milnih.gov

Molecular Mechanisms of Action

General Alkylating Activity and Nucleophilic Site Interactions

The alkylating capability of acetylcholine (B1216132) mustard is not inherent in its initial form but arises from an intramolecular cyclization reaction that occurs in aqueous physiological environments. The 2-chloroethylamino group undergoes a transformation to form a highly reactive and unstable intermediate, a cyclic aziridinium (B1262131) ion. smolecule.comcdnsciencepub.com This three-membered ring is strained and electrophilic, making it highly susceptible to attack by nucleophiles.

This aziridinium ion is the key active species responsible for the compound's pharmacological and toxicological profile. smolecule.comwikipedia.org It readily reacts with a variety of nucleophilic sites present in biological systems. These sites are typically atoms with lone pairs of electrons, such as nitrogen, oxygen, and sulfur, which are found in the side chains of amino acids within proteins and in the bases of nucleic acids. Research has shown that nitrogen mustards, the class of compounds to which acetylcholine mustard belongs, can form stable adducts with nucleophilic amino acid residues like histidine and lysine (B10760008) on proteins such as human serum albumin and hemoglobin. fiu.edu The interaction is not limited to proteins; other biological macromolecules possessing nucleophilic centers are also potential targets for alkylation. For instance, the thiosulfate (B1220275) ion can inhibit the activity of the this compound-derived aziridinium ion, demonstrating its reactivity with sulfur-containing nucleophiles. cdnsciencepub.com

The formation of the aziridinium ion structurally resembles acetylcholine, which allows it to be recognized by cholinergic systems. cdnsciencepub.com However, its subsequent reactivity leads to effects that are distinct from the reversible binding of the natural neurotransmitter.

Table 1: Key Molecular Interactions of this compound

Interacting Species Type of Interaction Significance
Water (Aqueous Solution) Intramolecular Cyclization Forms the reactive aziridinium ion intermediate. smolecule.comcdnsciencepub.com
Nucleophilic Amino Acids (e.g., Aspartate, Histidine, Lysine) Nucleophilic Attack / Alkylation Leads to covalent bond formation with proteins. nih.govfiu.edu
Muscarinic Acetylcholine Receptors Irreversible Binding / Alkylation Causes prolonged receptor blockade or activation. nih.govsmolecule.com

Covalent Bond Formation with Biological Macromolecules

The most extensively studied interaction of this compound is its covalent modification of muscarinic acetylcholine receptors. nih.govnih.gov As an analog of acetylcholine, the aziridinium ion of this compound has an affinity for the agonist binding site on these receptors. nih.gov Once positioned within the binding pocket, its electrophilic nature facilitates a reaction with a nearby nucleophilic amino acid residue, resulting in the formation of a stable, covalent bond. researchgate.net

Specific research has unequivocally identified a key site of this covalent attachment. Studies using radiolabeled this compound ([³H]AChM) on purified muscarinic receptors from rat forebrain demonstrated that the label becomes attached to a specific aspartic acid residue. nih.gov Through Edman degradation, this site was pinpointed as the conserved aspartic acid in the third transmembrane helix of the receptor, corresponding to Asp-105 in the m1 muscarinic receptor sequence. nih.gov This covalent linkage effectively results in irreversible blockade of the receptor's binding site. nih.gov The bond formed between the mustard and the receptor is susceptible to cleavage by hydroxylamine. nih.gov

The irreversible nature of this binding has been utilized as a powerful tool in pharmacological research to study receptor structure and function. nih.govresearchgate.net By measuring the rate of receptor inactivation by this compound in the presence of other ligands, researchers can determine whether these ligands bind competitively to the same site (the orthosteric site) or to a different, allosteric site. nih.govresearchgate.net For example, competitive antagonists protect the receptor from alkylation by this compound, whereas allosteric modulators may have partial or no protective effect. nih.gov This methodology provides critical insights into the complex mechanisms of drug-receptor interactions. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
Acetylcholine
This compound
Atropine (B194438)
Aziridinium ion
Ethylcholine mustard
Histamine
Human serum albumin
Hydroxylamine
Lysine
Mepyramine
Methyl-2-acetoxyethyl-2'-chloroethylamine
N-methyl-N-(2-acetoxyethyl)aziridinium
Pilocarpine (B147212)
Thiosulfate

Interactions with Cholinergic System Components

Acetylcholinesterase (AChE) Inhibition

Acetylcholine (B1216132) mustard acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. nih.govnih.gov This inhibition is a critical aspect of its mechanism of action.

The primary mechanism of AChE inhibition by acetylcholine mustard involves the irreversible alkylation of the enzyme's active site. deepdyve.com In an aqueous solution, this compound forms a highly reactive aziridinium (B1262131) ion. This cation, bearing a structural resemblance to the quaternary ammonium (B1175870) group of acetylcholine, is drawn to the anionic site of the AChE active center. acs.org

The active site of AChE contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. wikipedia.org While typical substrates like acetylcholine are hydrolyzed, the aziridinium ion derived from this compound forms a stable, covalent bond with a nucleophilic group within the active site, likely the serine residue. wikipedia.org This process, known as alkylation, effectively renders the enzyme non-functional. deepdyve.com Studies with other alkylating agents have shown that such reactions can occur on the periphery of the active site as well. deepdyve.com This irreversible binding prevents the enzyme from breaking down acetylcholine. wikipedia.orgusna.edu

Comparative studies of the hydrolysis of acetylcholine and this compound by AChE reveal significant differences in their kinetics. Research indicates that both substrates exhibit similar affinities for the enzyme, suggesting they bind to the active site with comparable ease. nih.gov However, the maximum velocity (Vmax) of hydrolysis for this compound is markedly lower than that for acetylcholine. nih.gov This reduced rate of enzymatic processing is a key indicator of the compound's ability to inactivate AChE. nih.gov

Table 1: Comparative Hydrolysis Kinetics of Acetylcholine and this compound by Acetylcholinesterase

Substrate Affinity for AChE Maximum Hydrolysis Velocity (Vmax)
Acetylcholine Similar to this compound High
This compound Similar to Acetylcholine Significantly Lower

Source: Journal of Pharmaceutical Sciences, 1975 nih.gov

The irreversible inhibition of AChE by this compound leads to a significant accumulation of acetylcholine in the synaptic cleft. nih.govclevelandclinic.org Normally, AChE rapidly breaks down acetylcholine, terminating the signal and allowing the postsynaptic neuron or muscle cell to repolarize. tmc.edu When AChE is inactivated, this degradation process is halted. usna.edu

As a result, acetylcholine released from the presynaptic terminal persists in the synapse for a prolonged period, leading to continuous stimulation of postsynaptic acetylcholine receptors. nih.govtmc.edu This overstimulation disrupts normal synaptic function, leading to a state of sustained depolarization and paralysis of the affected muscles or neurons. wikipedia.orgusna.edu This mechanism is a hallmark of nerve agents and certain insecticides that also act as irreversible AChE inhibitors. wikipedia.orgusna.edu The accumulation of acetylcholine is the direct physiological consequence of the enzyme's inactivation. nih.gov

Comparison of Hydrolysis Kinetics with Acetylcholine [2, 24]

Muscarinic Acetylcholine Receptor (mAChR) Interactions

This compound also interacts directly with muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors that mediate many of the effects of acetylcholine in the central and peripheral nervous systems.

Similar to its interaction with AChE, this compound binds irreversibly to muscarinic receptors. acs.orgnih.gov The reactive aziridinium ion of this compound targets a highly conserved aspartic acid residue (Asp-105 in the m1 subtype) located in the third transmembrane helix of the receptor. acs.orgnih.gov This aspartate residue is a key component of the ligand-binding site. nih.gov

The covalent bond formed between the aziridinium ion and the aspartate residue results in the alkylation of the receptor, leading to its permanent inactivation. nih.govweizmann.ac.il This irreversible binding has been demonstrated through the inhibition of the binding of other radiolabeled muscarinic receptor ligands. nih.gov Mutagenesis studies, where the critical aspartic acid is replaced, have confirmed its importance in the alkylation process by significantly reducing the rate of receptor inactivation by this compound. acs.org

Interestingly, before it permanently blocks the receptor, the aziridinium ion of this compound exhibits agonist activity. nih.govnih.gov This means that upon initial binding to the muscarinic receptor, it activates the receptor and elicits a physiological response, similar to acetylcholine itself. nih.gov

However, this initial agonist effect is transient. Following the initial activation, the reactive moiety of this compound proceeds to form a covalent bond with the receptor, leading to the irreversible blockade. nih.gov This dual action of initial agonism followed by permanent antagonism is a distinct characteristic of this compound's interaction with muscarinic receptors. Once the receptor is alkylated, it is no longer available to be activated by acetylcholine or other muscarinic agonists, effectively silencing that receptor's signaling pathway. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Acetylcholine
This compound
Carbachol (B1668302)
Choline (B1196258)
Choline mustard
N-2-chloroethyl-N-methyl-2-acetoxyethylamine
Propylbenzilylcholine mustard
Tetramethylammonium
[3H]N-methylscopolamine

Characterization of Receptor Alkylation Kinetics

The interaction of this compound with muscarinic receptors is a two-step process. Initially, the reactive aziridinium ion of this compound forms a reversible complex with the receptor. This is followed by a slower, rate-limiting step where a covalent bond is formed, leading to irreversible receptor alkylation. nih.gov This process causes a time-dependent and concentration-dependent loss of binding sites for other ligands. nih.govnih.gov

Studies on the M2 muscarinic receptor expressed in Chinese hamster ovary (CHO) cells have shown that this compound causes a first-order loss of [3H]N-methylscopolamine ([3H]NMS) binding. nih.govnih.gov The maximal rate constant for this inactivation was determined to be 0.16 min⁻¹, with a half-maximal rate occurring at a concentration of 24 µM. nih.govnih.gov At 0°C, where covalent binding is minimal, the dissociation constant (Kd) of the aziridinium ion was estimated to be 12.3 µM. nih.govnih.gov

Similarly, investigations on the M1 muscarinic receptor have revealed a comparable two-step model. The aziridinium ion first forms a reversible complex with a pKD of 3.93, which then converts to a covalent complex with a half-time of approximately 6.3 minutes. aspet.org These kinetic parameters provide a quantitative framework for understanding the covalent interaction of this compound with muscarinic receptors.

Table 1: Kinetic Parameters of this compound Interaction with Muscarinic Receptors

Receptor Subtype Parameter Value Reference
M2 Maximal Rate Constant (k_inact) 0.16 min⁻¹ nih.govnih.gov
M2 Half-maximal Rate Concentration (K_app) 24 µM nih.govnih.gov
M2 Dissociation Constant (Kd) of Aziridinium Ion (at 0°C) 12.3 µM nih.govnih.gov
M1 pKD of Reversible Complex 3.93 aspet.org
M1 Half-time of Covalent Complex Formation ~6.3 min aspet.org

Orthosteric Site Alkylation and Ligand Binding Dynamics

The irreversible nature of this compound binding makes it an invaluable probe for studying the orthosteric binding site of muscarinic receptors, the primary binding site for the endogenous neurotransmitter acetylcholine.

Research has definitively identified a conserved aspartic acid residue in the third transmembrane helix (TM3) of muscarinic receptors as the primary site of alkylation by this compound. nih.govacnp.org In the m1 muscarinic receptor sequence, this corresponds to Asp-105. nih.gov Peptide mapping and sequencing studies have shown that [3H]this compound covalently attaches to this specific aspartic acid. nih.govacnp.org This residue's carboxyl group provides the crucial negative charge for the initial electrostatic interaction with the positively charged amine group of acetylcholine and other muscarinic ligands. acnp.org The Ballesteros-Weinstein numbering scheme, a standardized system for G protein-coupled receptors, designates this residue as Asp 3.32. researchgate.netnih.gov

Site-directed mutagenesis studies have further solidified the role of these conserved aspartic acid residues. Mutation of the highly conserved aspartic acid in TM3 (D3.32) to a neutral asparagine residue in M1 and M2 receptors significantly reduces the rate constant for receptor alkylation by this compound. researchgate.netnih.gov This finding is consistent with D3.32 being the primary site of covalent modification. researchgate.net

Interestingly, another conserved aspartic acid in the second transmembrane helix (D2.50) also plays a role in ligand binding and alkylation. Mutating D2.50 to asparagine (D2.50N) was found to moderately increase the affinity of the this compound aziridinium ion for M2, M3, and M4 receptors with little effect on the alkylation rate constant. nih.gov However, when both D2.50 and D3.32 were mutated (D2.50N/D3.32N), the rate of alkylation by another nitrogen mustard analog was substantially reduced. nih.gov This suggests a complex interplay between these two aspartic acid residues in the binding and covalent modification of the receptor by this compound and its analogs, possibly indicating that alkylation can occur at more than one site. nih.gov

Table 2: Impact of Aspartic Acid Mutations on this compound Interaction

Receptor/Mutant Mutation Effect on this compound Interaction Reference
M1, M2 D3.32N Greatly reduced rate constant for receptor alkylation. researchgate.netnih.gov
M2, M3, M4 D2.50N Moderately increased affinity of the aziridinium ion; little effect on alkylation rate. nih.gov
M1-M4 D2.50N/D3.32N Substantially reduced alkylation rate by some nitrogen mustard analogs. nih.gov
Identification of Binding Site Aspartate Residues (e.g., Asp-105, Asp 3.32) [7, 12, 14]

Allosteric Modulation Studies

Allosteric modulators bind to a site on the receptor distinct from the orthosteric site, influencing the binding and/or efficacy of orthosteric ligands. This compound has proven to be a powerful tool for identifying and characterizing allosteric interactions at muscarinic receptors.

The kinetics of receptor alkylation by this compound can effectively differentiate between competitive and allosteric inhibitors. nih.govnih.govnih.gov A competitive inhibitor, which binds to the same orthosteric site as this compound, will progressively slow down the rate of alkylation as its concentration increases, eventually stopping it completely at saturating concentrations. nih.govnih.gov In contrast, an allosteric inhibitor, binding to a different site, will also slow the alkylation rate, but this inhibition will reach a plateau at high concentrations, never completely preventing the alkylation of the orthosteric site. nih.govnih.gov This method provides a clear and powerful means to distinguish between these two modes of inhibition. nih.govnih.gov

Studies utilizing this kinetic approach have provided clear evidence for the allosteric nature of certain ligands. For instance, at the M2 muscarinic receptor, the classic competitive antagonist N-methylscopolamine and the agonist McN-A-343 both competitively slowed the rate of alkylation by this compound. nih.govnih.gov In contrast, the inhibitory effect of gallamine (B1195388) on alkylation reached a plateau at high concentrations, a hallmark of allosteric inhibition. nih.govnih.gov Interestingly, another compound, WIN 51708, had no effect on the rate of receptor alkylation, indicating it does not interact with the orthosteric site or the allosteric site in a way that affects this compound binding. nih.govnih.gov Similar findings have been observed at the M1 receptor, where gallamine's inhibition of alkylation was consistent with an allosteric mechanism. aspet.org

Table 3: Effect of Various Ligands on M2 Receptor Alkylation by this compound

Ligand Type of Inhibition Effect on Alkylation Rate Reference
N-methylscopolamine Competitive Competitively slowed nih.govnih.gov
McN-A-343 Competitive Competitively slowed nih.govnih.gov
Gallamine Allosteric Inhibition reached a plateau at high concentrations nih.govnih.gov
WIN 51708 None No effect nih.govnih.gov
Discriminating Competitive vs. Allosteric Inhibition Using Alkylation Rates [3, 5, 12]

Subtype-Specific Interactions (M1, M2, M3, M4)

This compound (AChM), particularly its reactive aziridinium ion, demonstrates notable interactions with muscarinic acetylcholine receptors (mAChRs). Research has focused significantly on the M2 subtype, but insights into M1 interactions are also available.

M1 Receptor: The kinetics of the interaction between the aziridinium ion of this compound and the M1 muscarinic receptor have been studied. These investigations suggest a two-step model where the ion first establishes a reversible complex with the receptor, which then transitions to a covalent complex. aspet.org The reversible complex is characterized by a pKD of 3.93, and the conversion to a covalent bond has a half-time of approximately 6.3 minutes. aspet.org

M2 Receptor: Extensive research has been conducted on the interaction of AChM with the human M2 muscarinic receptor. nih.gov AChM induces a concentration-dependent, first-order loss of binding capacity for the muscarinic radioligand [3H]N-methylscopolamine ([3H]NMS) at 37°C. nih.gov The maximal rate constant for this inactivation is 0.16 min⁻¹, with the half-maximal rate occurring at an AChM concentration of 24 µM. nih.gov The interaction is covalent, as AChM alkylates the receptor, leading to a persistent blockade. nih.gov The effects of various ligands on this alkylation process have been used to distinguish between competitive and allosteric mechanisms. For instance, the orthosteric antagonist N-methylscopolamine and the agonist McN-A-343 competitively slow the rate of alkylation. nih.gov In contrast, the allosteric modulator gallamine provides only partial protection, indicating its binding to a site distinct from the orthosteric pocket. nih.gov

While direct, detailed studies on this compound's interactions with M3 and M4 receptors are less prominent in the provided literature, the characterization of M2 and M4 receptors shows they preferentially couple to Gi/Go proteins, whereas M1 and M3 subtypes couple to Gq/G11 proteins. nih.govacnp.org This fundamental difference in signaling pathways often underlies differential pharmacology among subtypes.

Radioligand Binding Assays in Receptor Interaction Studies

Radioligand binding assays are a cornerstone technique for investigating the interactions between this compound and muscarinic receptors. nih.gov These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the receptor, allowing for the quantification of available binding sites.

In studies of the M2 receptor, the tritiated muscarinic antagonist [³H]N-methylscopolamine ([³H]NMS) is commonly employed. nih.gov Treatment of cell homogenates expressing human M2 receptors with AChM results in a quantifiable decrease in the binding capacity of [³H]NMS, confirming that AChM covalently modifies the receptor's binding site. nih.gov For example, treating homogenates with 10 µM AChM for four minutes at 37°C reduced the binding capacity to 50% of the control value, without affecting the binding affinity of the remaining receptors for [³H]NMS. nih.gov

Kinetic studies using this method have determined key parameters of AChM's action. The rate of receptor alkylation can be measured, and from this, the dissociation constant (KD) of the initial reversible binding step can be estimated. nih.gov Furthermore, these assays are instrumental in studying allosterism. By measuring how different unlabeled compounds (allosteric modulators) affect the rate of irreversible alkylation by AChM, researchers can differentiate between ligands that bind competitively at the orthosteric site and those that bind to a separate, allosteric site. nih.gov

Competitive binding experiments can also be performed under conditions where the covalent reaction is negligible, such as at 0°C. nih.gov At this temperature, the rate of alkylation by the AChM aziridinium ion is minimal, allowing for the determination of its equilibrium dissociation constant through standard competition with [³H]NMS. nih.gov Such experiments estimated the dissociation constant of the AChM aziridinium ion to be 12.3 µM for the M2 receptor. nih.gov

Table 1: Kinetic Parameters of this compound (AChM) Interaction with M2 Muscarinic Receptor Data derived from radioligand binding assays with [³H]N-methylscopolamine.

ParameterValueConditionsSource
Maximal Rate Constant (kmax) 0.16 min⁻¹37°C nih.gov
Half-Maximal Rate Concentration 24 µM37°C nih.gov
Dissociation Constant (KD) of Aziridinium Ion 12.3 µM0°C (negligible alkylation) nih.gov
Binding Capacity Reduction ~50%10 µM AChM for 4 min at 37°C nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Interactions

In addition to its effects on muscarinic receptors, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels fundamental to synaptic transmission in the nervous system and at the neuromuscular junction. nih.govwikipedia.org Early comparative studies noted that this compound affects both muscarinic and nicotinic receptors. nih.gov More specific research using [3H]this compound has helped to identify residues within the cation-binding subsite of the nAChR, indicating a direct interaction. xenbase.org The binding sites for acetylcholine on nAChRs are known to contain negatively charged amino acid residues that interact with the positively charged quaternary ammonium group of the neurotransmitter, a feature shared by this compound. nih.gov

High-Affinity Choline Transporter Inhibition

This compound is a potent and specific inhibitor of the high-affinity choline transporter (CHT), a critical component for recycling choline for acetylcholine synthesis in presynaptic nerve terminals. nih.govnih.gov

The active form of this compound, its aziridinium ion, binds irreversibly to the high-affinity choline carrier. nih.govnih.gov This covalent binding leads to a persistent inactivation of the transporter. nih.gov The compound shows marked selectivity for the sodium-dependent, high-affinity transporter over the low-affinity choline uptake system. nih.gov Its specificity for the choline carrier is further highlighted by its lack of inhibition on the uptake of other neurotransmitters like 5-hydroxytryptamine, noradrenaline, or gamma-aminobutyric acid. nih.gov This irreversible and selective blockade makes choline mustard and its analogs valuable tools for probing the function and regulation of the high-affinity choline transport system. nih.govnih.gov

The irreversible binding of the this compound aziridinium ion to the CHT has a direct and significant impact on the uptake of choline into cholinergic nerve terminals. nih.gov Studies using rat brain synaptosomes demonstrated that the mustard analog is itself transported by the high-affinity choline carrier, but at a much lower rate than choline. nih.gov The uptake of the [3H]choline mustard aziridinium ion was found to be only 20% of that of [3H]choline after a 5-minute incubation, a figure that drops to about 10% after 30 minutes. nih.gov This decrease is attributed to the progressive and irreversible inactivation of the transporters as the mustard covalently binds to them. nih.gov

Despite the difference in transport velocity, the apparent binding affinity (Km) of the choline carrier for the choline mustard aziridinium ion (2.14 µM) is not significantly different from its affinity for choline (1.44 µM). nih.gov This indicates that the mustard is recognized effectively by the transporter's binding site, but its subsequent transport is slow, and it ultimately inactivates the carrier. nih.gov The primary impact of this interaction is a significant reduction in the capacity of the nerve terminal to take up choline, thereby limiting the substrate available for acetylcholine synthesis. nih.govnih.gov

Table 2: Comparison of High-Affinity Transport into Rat Brain Synaptosomes Data reflects the interaction of choline and the choline mustard aziridinium ion with the high-affinity choline transporter.

Parameter[³H]Choline[³H]Choline Mustard Aziridinium IonSource
Apparent Affinity (Km) 1.44 ± 0.15 µM2.14 ± 0.80 µM nih.gov
Maximal Velocity (Vmax) at 5 min 100% (Reference)19.5% of Choline Vmax nih.gov
Maximal Velocity (Vmax) at 30 min 100% (Reference)10.6% of Choline Vmax nih.gov
Uptake after 5 min 100% (Reference)20% of Choline Uptake nih.gov

Irreversible Binding to Choline Carrier [10, 19, 32]

Choline Acetyltransferase (ChAT) Interactions

Choline acetyltransferase (ChAT) is the enzyme responsible for synthesizing acetylcholine from choline and acetyl coenzyme A. sigmaaldrich.comresearchgate.net Research has shown that the choline mustard aziridinium ion acts as both a substrate and an inhibitor of ChAT. nih.govnih.gov

Inhibition of Enzyme Activitydrugbank.comsmolecule.com

This compound is a reactive analog of acetylcholine that exerts significant inhibitory effects on key enzymes within the cholinergic system. Its primary mechanism of action involves the formation of a highly reactive aziridinium ion, which can then form covalent bonds with nucleophilic sites on enzymes, leading to irreversible inhibition. researchgate.net

The primary targets of this compound's inhibitory action are choline acetyltransferase (ChAT) and acetylcholinesterase (AChE). Choline acetyltransferase is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. williams.edunih.gov this compound acts as a potent, irreversible inhibitor of ChAT. williams.edu This inhibition disrupts the normal production of acetylcholine, leading to a depletion of this critical neurotransmitter. The aziridinium ion of this compound is also transported into nerve terminals, where it can directly inactivate ChAT. williams.edu

Acetylcholinesterase is the enzyme that catalyzes the hydrolysis of acetylcholine, terminating its action at the synapse. mpg.defrontiersin.org While this compound can be hydrolyzed by AChE, it does so at a much slower rate than acetylcholine itself. researchgate.net More importantly, the reactive aziridinium ion derived from this compound can act as an alkylating agent, reacting with the enzyme and causing its inactivation. researchgate.net This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. drugbank.comnih.gov The interaction is complex, with studies indicating that this compound has a similar affinity for acetylcholinesterase as acetylcholine but a significantly lower maximum velocity of hydrolysis. researchgate.net

The inhibitory effects of this compound and related compounds on cholinergic enzymes are summarized in the table below.

EnzymeCompoundType of InhibitionMechanism
Choline Acetyltransferase (ChAT) This compound Aziridinium IonIrreversibleAlkylation of the enzyme, leading to loss of activity. williams.edu
Acetylcholinesterase (AChE) This compoundSubstrate/InhibitorSlower hydrolysis compared to acetylcholine; potential for irreversible inhibition via alkylation. researchgate.net
High-Affinity Choline Uptake Choline Mustard Aziridinium IonIrreversibleAlkylation of the choline carrier protein. caldic.com

Comparative Studies with Structural Analogs and Derivatives

Nitrogen Mustard Analogues of Acetylcholine (B1216132)

Nitrogen mustards are a class of compounds containing a chloroethylamine functional group. When incorporated into a molecule resembling acetylcholine, they can act as highly specific alkylating agents within the cholinergic system. The general mechanism involves the intramolecular cyclization of the β-chloroethylamine side chain to form a highly reactive and unstable aziridinium (B1262131) ion. This strained, three-membered ring is a potent electrophile that readily reacts with nucleophilic groups on biological macromolecules, such as proteins, forming a stable, covalent bond. This process leads to the irreversible inactivation of the target protein. The specificity of these compounds is conferred by the acetylcholine-like portion of the molecule, which directs the agent to a particular cholinergic target.

Acetylmonoethylcholine (AMECh) is a structural analog of acetylcholine where one of the methyl groups on the quaternary nitrogen is replaced by an ethyl group. It is considered a "false transmitter." researchgate.net When its mustard derivative, acetylmonoethylcholine mustard, is introduced, it can be taken up by cholinergic nerve terminals. Once inside, it can be acetylated by choline (B1196258) acetyltransferase (ChAT) to form the acetylated mustard derivative.

Research has shown that related compounds, like Acetylethylcholine (B12683464) mustard hydrochloride (also known as Acetyl-AF64), act as inhibitors of choline acetyl-transferase and are irreversible ligands for the high-affinity choline transport system. medchemexpress.com False transmitters like AMECh are typically partial agonists at cholinergic receptors, exhibiting lower efficacy compared to acetylcholine itself. researchgate.net

The compound commonly referred to as AF64A is a potent and selective cholinotoxin. nih.gov AF64A is the aziridinium ion generated from its precursor, which is often cited as acetylcholine mustard or monoethylcholine (B82246) mustard. nih.govnih.gov The nomenclature can be complex, but the active species is the ethylcholine mustard aziridinium ion. medchemexpress.com

AF64A exerts its neurotoxic effects by targeting the high-affinity choline transport (HAChT) system, which is crucial for supplying choline for acetylcholine synthesis in cholinergic neurons. medchemexpress.com By irreversibly alkylating and inactivating the choline transporter, AF64A selectively impairs and ultimately eliminates vulnerable cholinergic neurons. nih.govcambridge.org This selectivity makes AF64A a widely used tool in neuroscience research to create animal models of cholinergic hypofunction, mimicking conditions like Alzheimer's disease. nih.govcambridge.org The mechanism of action is believed to involve the disruption of essential cellular processes, including protein and DNA synthesis, which is characteristic of nitrogen mustard compounds. nih.gov

Choline mustard is a direct analogue of choline, featuring a β-chloroethyl group that enables it to form an aziridinium ion (ChM Az). researchgate.net Like AF64A, it is an irreversible inhibitor that targets the choline transport system. cdnsciencepub.com

Comparative studies have been conducted to assess the potency of choline mustard relative to its acetylated counterpart. Research using synaptosomes from rat brains demonstrated that both choline mustard aziridinium ion and this compound aziridinium ion inhibit high- and low-affinity choline transport. cdnsciencepub.com However, the choline mustard aziridinium ion was found to be a more potent inhibitor of this transport system than the this compound analogue. cdnsciencepub.com This suggests that the presence of the acetyl group slightly diminishes the compound's inhibitory effect on the choline transporter.

Monoethylcholine mustard is the direct precursor to the active neurotoxin AF64A. nih.gov Upon introduction into a physiological environment (optimally at pH 7.3), the monoethylcholine mustard precursor undergoes hydrolysis and cyclization to form the monoethylcholine aziridinium ion, which is the entity known as AF64A. nih.gov

The toxic effects of AF64A are highly selective for cholinergic neurons due to its structural similarity to choline, which gives it a high affinity for the choline transporter. nih.govcambridge.org Once transported into the neuron, it irreversibly binds to and inactivates the transporter, leading to a depletion of acetylcholine and subsequent cell death. nih.gov Its long-lasting effects have been demonstrated in studies where it was shown to prevent the sharpening of the retinotectal projection by eliminating the necessary cholinergic fibers. cambridge.org

Compound Precursor/Active Form Primary Target Effect
AF64A Precursor: Monoethylcholine MustardHigh-Affinity Choline Transporter (HAChT)Irreversible inhibition, selective cholinotoxicity
Active Form: Monoethylcholine Aziridinium Ion

Benzilylcholine mustard (BzChM) is another alkylating agent that is structurally related to acetylcholine. However, the presence of a bulky benzilate group in place of the simple acetyl group dramatically changes its pharmacological profile. Instead of targeting the choline transporter, benzilylcholine mustard is a potent and irreversible antagonist of muscarinic acetylcholine receptors (mAChRs). cdnsciencepub.comnih.gov

Like other acetylcholine mustards, it cyclizes in aqueous solutions to form a reactive aziridinium ion. cdnsciencepub.comarvojournals.org This ion first binds reversibly to the muscarinic receptor, guided by the molecule's structural affinity for the receptor's binding site. Following this initial binding, the aziridinium ion forms a covalent bond with a nucleophilic amino acid residue at or near the active site, leading to persistent, irreversible receptor blockade. cdnsciencepub.com A radiolabeled version, [³H]-propylbenzilylcholine mustard ([³H]PrBChM), has been used extensively as a tool to label and quantify muscarinic receptors in various tissues, including corneal cells. arvojournals.org

Monoethylcholine Mustard (AF64A) [1, 13]

Structure-Activity Relationships (SAR) of Analogues in Cholinergic Systems

The structure-activity relationship (SAR) of this compound analogues explains how modifications to their chemical structure alter their biological activity. blogspot.com The dual functionality of these molecules—a targeting moiety and a reactive moiety—is central to their mechanism of action.

The Targeting Moiety (The "Choline Head") : The portion of the molecule that resembles acetylcholine is responsible for its affinity and selectivity. cdnsciencepub.com

Quaternary Ammonium (B1175870) Group : A positively charged quaternary nitrogen is essential for binding to the anionic site of cholinergic targets, such as the choline transporter or the muscarinic receptor.

Acyl/Alkyl Group : The group attached to the choline oxygen influences the target specificity. A small acetyl group (as in this compound) or no group at all (as in choline mustard) results in high affinity for the choline transport system. cdnsciencepub.com In contrast, a large, bulky group like the benzilate in benzilylcholine mustard confers high affinity for muscarinic receptors, preventing it from effectively binding to the choline transporter. cdnsciencepub.com

The Reactive Moiety (The "Mustard Tail") : The nitrogen mustard (β-chloroethylamine) group is the source of the irreversible action.

Cyclization : This group's ability to form a highly strained and reactive aziridinium ion is critical. This intermediate is the ultimate alkylating agent. arvojournals.org

Alkylation : The aziridinium ion covalently binds to nucleophilic sites on the target protein, causing irreversible inhibition. cdnsciencepub.comnih.gov

Structural Feature Compound Example Influence on Activity Primary Target
Small/No Acyl Group Choline Mustard, Monoethylcholine Mustard (AF64A)High affinity for the choline transport system. cdnsciencepub.comHigh-Affinity Choline Transporter (HAChT)
Bulky Acyl Group Benzilylcholine MustardHigh affinity for muscarinic receptors due to the large benzilate group. cdnsciencepub.comMuscarinic Acetylcholine Receptors (mAChRs)
β-chloroethylamine Group All analoguesForms a reactive aziridinium ion that alkylates the target protein. arvojournals.orgCovalent bond formation, leading to irreversible inhibition.

Differential Biological Activities and Selectivity of Analogues

The biological activities and target selectivity of this compound analogues vary significantly based on their chemical structures. These differences have been explored to develop tools for studying the cholinergic system and to design molecules with specific pharmacological profiles.

Ethylcholine mustard aziridinium (AF64A) , a well-studied analogue of acetylcholine, demonstrates potent and specific cholinotoxicity. core.ac.uk Its structural similarity to choline facilitates its uptake into cholinergic neurons via the high-affinity choline transport (HAChT) system. core.ac.uk Once inside, AF64A acts as an irreversible inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. wikipedia.org This leads to a depletion of acetylcholine and can induce cytotoxic effects, ultimately causing the death of cholinergic cells. core.ac.ukwikipedia.org

Research has shown that AF64A exhibits a degree of selectivity for cholinergic neurons. Studies using different cell lines, including cholinergic human neuroblastoma cells (LAN2) and non-cholinergic human neuroglioma cells (Al235), have been conducted to determine its selective toxicity. core.ac.uk Injections of AF64A into the nucleus basalis of Meynert in rats resulted in a significant reduction of ChAT activity in the cortex and a loss of cholinergic neurons, while non-cholinergic neurons in the same area were not affected at certain concentrations. nih.gov However, this selective toxicity occurs within a narrow dose range; higher concentrations lead to non-specific damage. nih.gov

Choline mustard also forms a reactive aziridinium ion and is a potent, irreversible inhibitor of the high-affinity, sodium-dependent choline transport system in rat brain synaptosomes. nih.gov Its selectivity for the choline carrier is notable, as it does not inhibit the uptake of other neurotransmitters such as 5-hydroxytryptamine, noradrenaline, or gamma-aminobutyric acid (GABA). nih.gov It is approximately 30 times more potent as an inhibitor of the high-affinity choline uptake compared to the low-affinity system. nih.gov

Other nitrogen mustard derivatives have been synthesized to target muscarinic acetylcholine receptors with varying degrees of selectivity. This compound (AChM) itself acts as an agonist at muscarinic receptors before covalently binding to and blocking the receptor. nih.gov It has been used as a probe to study ligand interactions at the orthosteric site. researchgate.net Research indicates that AChM specifically labels a conserved aspartic acid residue (corresponding to Asp-105 in the m1 receptor sequence) within the third transmembrane helix of the receptor. nih.gov

The development of hybrid analogues has led to compounds with enhanced receptor subtype selectivity. For instance, PR15 , a hybrid of acetylcholine and the "superagonist" iperoxo, displays increased binding affinity and selectivity for the M2 muscarinic receptor compared to acetylcholine. researchgate.net In contrast, another analogue, PR135 , demonstrates the ability to covalently bind to and activate both M2 and M3 receptors. researchgate.net The chloroethylamine derivative of acetylcholine, however, fails to activate the receptor after it binds permanently. researchgate.net

The following table summarizes the differential activities and selectivity of key this compound analogues and related compounds.

Compound/AnaloguePrimary Target(s)Key Biological ActivityObserved Selectivity
This compound (AChM) Muscarinic Acetylcholine Receptors (mAChRs)Agonist followed by irreversible blockade of the binding site. nih.govBinds to a conserved aspartic acid residue in the binding site of mAChRs. nih.gov
Ethylcholine mustard aziridinium (AF64A) High-Affinity Choline Transport (HAChT) system, Choline Acetyltransferase (ChAT)Irreversible inhibition of ChAT and HAChT, leading to cholinotoxicity. core.ac.ukwikipedia.orgSelective for cholinergic neurons at specific concentrations. core.ac.uknih.gov
Choline mustard aziridinium ion High-Affinity Choline TransporterPotent and irreversible inhibitor of high-affinity choline uptake. nih.govSpecific for the choline carrier; does not inhibit serotonin, noradrenaline, or GABA uptake. nih.gov
BR384 Muscarinic Acetylcholine Receptors (M1, M2)Irreversible binding to muscarinic receptors. researchgate.netDoes not appear to alkylate the D3.32 residue of M1 and M2 receptors. researchgate.net
PR15 M2 Muscarinic Acetylcholine ReceptorHybrid agonist with augmented binding affinity. researchgate.netSelective for the M2 receptor subtype over others. researchgate.net
PR135 M2 and M3 Muscarinic Acetylcholine ReceptorsCovalent binding and activation of receptors. researchgate.netActivates both M2 and M3 receptor subtypes. researchgate.net

These comparative studies highlight how structural modifications to the this compound scaffold can precisely alter biological activity and selectivity. This allows for the development of specific pharmacological tools to probe the complexities of the cholinergic system.

Application of Acetylcholine Mustard As a Research Probe

Investigation of Cholinergic Signaling Pathways

Acetylcholine (B1216132) mustard's ability to irreversibly block muscarinic receptors makes it a valuable tool for dissecting cholinergic signaling pathways. smolecule.com By selectively and permanently inactivating a population of receptors, researchers can study the downstream consequences and understand the specific roles these receptors play in complex cellular communication networks. researchgate.netnih.gov Cholinergic signaling is a highly intricate system involving multiple receptor subtypes (both muscarinic and nicotinic), which are coupled to various intracellular second messenger pathways, including those mediated by cAMP, cGMP, and calcium. researchgate.net

The biological effects of acetylcholine are mediated through its interaction with two main types of cholinergic receptors: muscarinic and nicotinic. caldic.com There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors with distinct distributions in the brain. caldic.comnih.gov M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. caldic.comnih.gov This differential coupling allows acetylcholine to modulate a wide array of signaling pathways. nih.gov

Acetylcholine mustard has been instrumental in studies aimed at understanding the specific contributions of different muscarinic receptor subtypes to cellular responses. For instance, by irreversibly blocking M3 receptors with mustard analogs like 4-DAMP mustard, researchers can isolate and study the function of M2 receptors. mdpi.com Such studies have revealed that M2 receptor activation can indirectly induce smooth muscle contraction by counteracting the relaxing effects of cAMP-dependent pathways. mdpi.com

Furthermore, the use of this compound and its derivatives has helped to elucidate the complex interplay between different signaling pathways. For example, in human epidermal keratinocytes, acetylcholine regulates cell adhesion through signaling pathways that involve the activation or inhibition of kinase cascades, ultimately affecting the expression and phosphorylation of cell adhesion molecules. researchgate.net

Elucidation of Receptor Dynamics and Function

This compound is a key tool for studying the dynamics and function of cholinergic receptors, particularly muscarinic receptors. smolecule.com Its irreversible binding allows researchers to probe the structure of the receptor's binding site and understand how different ligands interact with it. nih.gov

Studies using this compound have confirmed that it covalently binds to a specific aspartic acid residue (Asp-105 in the m1 receptor) located in the third transmembrane helix of muscarinic receptors. nih.gov This finding has been crucial for mapping the agonist binding pocket. The interaction of the aziridinium (B1262131) ion of AChM with this aspartate residue is a critical step in both agonist binding and subsequent receptor activation. vub.ac.be

The irreversible nature of this compound's binding allows for the investigation of receptor turnover and the mechanisms of receptor regulation. By permanently labeling a population of receptors, their fate within the cell can be tracked over time.

Moreover, this compound has been employed to differentiate between competitive and allosteric interactions at the receptor. researchgate.net A competitive ligand will prevent the binding of this compound by occupying the same binding site, whereas an allosteric modulator, which binds to a different site on the receptor, will have a different pattern of inhibition. nih.gov For example, studies on the M2 muscarinic receptor have shown that while N-methylscopolamine competitively inhibits alkylation by this compound, gallamine (B1195388) does so allosterically, as indicated by the plateauing of inhibition at high concentrations. nih.gov

Probing Neurotransmission Mechanisms

This compound serves as a valuable probe for investigating the intricate mechanisms of neurotransmission. smolecule.com As a compound that irreversibly interacts with key components of the cholinergic system, it allows for the detailed study of processes like neurotransmitter synthesis, storage, and release. caldic.comcolumbia.edu

Within the nervous system, acetylcholine acts as a primary neurotransmitter in both the central and peripheral nervous systems. saskoer.canih.gov Neurons that synthesize and release acetylcholine are termed cholinergic neurons. saskoer.ca The synthesis of acetylcholine from choline (B1196258) and acetyl-CoA is catalyzed by the enzyme choline acetyltransferase. saskoer.ca this compound, and specifically its precursor acetylethylcholine (B12683464) mustard hydrochloride, can irreversibly inhibit this enzyme, thereby blocking the synthesis of acetylcholine. researchgate.net This allows researchers to study the consequences of depleted acetylcholine levels on synaptic function.

The release of acetylcholine from presynaptic terminals is a critical step in neurotransmission. columbia.edu Acetylcholine is stored in synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. columbia.edu By blocking acetylcholine synthesis with agents like this compound, researchers can investigate the dynamics of vesicular filling and the impact on neurotransmitter release. researchgate.net

Furthermore, the irreversible binding of this compound to postsynaptic receptors allows for the study of receptor desensitization and the long-term consequences of receptor blockade on neuronal signaling. wikipedia.org This is particularly relevant for understanding pathological conditions where cholinergic signaling is disrupted. saskoer.ca The ability of this compound to cause a concentration-dependent loss of radiolabeled ligand binding to muscarinic receptors highlights its effectiveness in modulating receptor activity and, consequently, neurotransmission. smolecule.com

Use in In Vitro Experimental Models for Biochemical Studies

This compound is extensively used in various in vitro experimental models for conducting detailed biochemical studies of the cholinergic system. researchgate.netcolumbia.edu These models, which range from isolated cell cultures to more complex tissue preparations, provide a controlled environment to investigate the molecular interactions of this compound and its effects on cellular processes. capes.gov.br

One of the primary applications of this compound in in vitro models is to study ligand-receptor interactions. researchgate.netnih.gov By incubating muscarinic receptors with this compound, researchers can induce a concentration-dependent and first-order loss of binding sites for other ligands, such as the radiolabeled antagonist [3H]N-methylscopolamine ([3H]NMS). researchgate.netnih.gov This technique allows for the quantification of receptor alkylation and the study of how different compounds protect the receptor from this irreversible inactivation. researchgate.net

For example, in studies using Chinese hamster ovary (CHO) cells expressing human M2 muscarinic receptors, this compound caused a significant reduction in the binding capacity of [3H]NMS without affecting its affinity for the remaining unalkylated receptors. nih.gov This demonstrates the specific and irreversible nature of the interaction.

In vitro models of neuromuscular junctions (NMJs) have also proven to be valuable platforms for studying the effects of this compound. columbia.edu In these models, co-cultures of motor neurons and muscle fibers are used to recapitulate the structure and function of the NMJ. columbia.edu Acetylethylcholine mustard hydrochloride has been shown to block the synthesis of acetylcholine by irreversibly inhibiting choline acetyltransferase, leading to a dose-dependent decrease in muscle contraction frequency. researchgate.net This provides a powerful system for screening compounds that modulate neuromuscular transmission. columbia.edu

The following table summarizes the effects of this compound and related compounds in various in vitro models:

Compound In Vitro Model Effect Measured Parameter Reference
This compoundCHO cells expressing hM2 receptorsIrreversible receptor blockadeLoss of [3H]NMS binding nih.gov
Acetylethylcholine mustard hydrochlorideNeuromuscular junction co-cultureInhibition of acetylcholine synthesisDecreased muscle contraction frequency researchgate.net
4-DAMP mustardHuman isolated bronchusIrreversible M3 receptor antagonismInhibition of acetylcholine-induced contraction physiology.org
This compoundRat forebrain muscarinic receptorsCovalent labeling of binding siteIdentification of labeled aspartate residue nih.gov

These in vitro studies provide crucial biochemical data that helps to understand the mechanism of action of this compound and its utility as a research probe.

Development of Methodologies for Ligand-Receptor Interaction Analysis

The unique properties of this compound have spurred the development of innovative methodologies for analyzing ligand-receptor interactions, particularly for distinguishing between different modes of receptor binding. researchgate.netnih.govnih.govnih.gov Its ability to form a covalent bond with its target site provides a powerful tool to probe the intricacies of receptor pharmacology. nih.gov

A key methodological application of this compound is in the discrimination between competitive and allosteric ligands. researchgate.netnih.gov The rate of irreversible alkylation of a receptor by this compound can be measured in the presence and absence of a test ligand. A competitive inhibitor, which binds to the same site as this compound, will slow down the rate of alkylation in a concentration-dependent manner. nih.gov In contrast, an allosteric modulator, which binds to a distinct site, will exhibit a different pattern of inhibition, often reaching a plateau at high concentrations. nih.gov This approach provides a functional and dynamic way to characterize ligand binding that goes beyond simple affinity measurements.

Furthermore, this compound has been instrumental in the development of techniques to study the structure of the ligand binding pocket. pnas.org By covalently labeling the binding site, it becomes possible to use techniques like Edman degradation and mass spectrometry to identify the specific amino acid residues that are in close proximity to the bound ligand. nih.gov This has been crucial in confirming the role of the conserved aspartic acid in the third transmembrane helix of muscarinic receptors as the primary attachment site for this compound. nih.gov

The development of covalent ligands like this compound has also paved the way for more advanced techniques in drug discovery and receptor characterization. vub.ac.beescholarship.org For instance, the use of irreversible agonists in combination with fluorescence-activated cell sorting (FACS) allows for the selection of antibodies or other binding proteins that recognize specific conformational states of a receptor, such as the agonist-occupied state. vub.ac.beescholarship.org This has significant implications for the development of drugs with greater specificity and for understanding the molecular basis of receptor activation.

The following table outlines some of the methodologies that utilize this compound or similar principles:

Methodology Principle Application Reference
Alkylation Rate AnalysisMeasures the effect of a test ligand on the rate of irreversible receptor blockade by this compound.Differentiates between competitive and allosteric inhibitors. nih.gov
Covalent Labeling and Peptide MappingUses radiolabeled this compound to covalently modify the receptor, followed by enzymatic or chemical cleavage and analysis of the labeled fragments.Identifies the specific amino acid residues that form the ligand binding site. nih.gov
Conformational Selection with Irreversible LigandsEmploys a covalent agonist to stabilize a specific receptor conformation for the selection of state-specific binding partners using techniques like FACS.Isolation of antibodies or nanobodies that recognize the active state of a receptor. vub.ac.beescholarship.org
Mutant Cycle AnalysisInvestigates the energetic coupling between different amino acid residues in the receptor by analyzing the effects of mutations on ligand binding and receptor function.Determines the contribution of individual residues to the gating mechanism of ion channels. rupress.org

These methodologies, which have been developed and refined through the use of probes like this compound, continue to be invaluable for advancing our understanding of receptor biology and for the rational design of new therapeutic agents.

Biochemical and Cellular Pathway Modulation by Acetylcholine Mustard

Influence on Acetylcholine (B1216132) Synthesis and Metabolism

Acetylcholine mustard and its related compounds interfere with the cholinergic system at a fundamental level by affecting the synthesis and metabolism of acetylcholine (ACh). nih.govsmolecule.com The primary mechanism involves the disruption of high-affinity choline (B1196258) uptake (HACU), a critical rate-limiting step for the synthesis of ACh in cholinergic neurons. nih.gov

Studies using acetylethylcholine (B12683464) mustard (AMMA), or its reactive aziridinium (B1262131) ion, have demonstrated a profound reduction in both HACU and subsequent ACh synthesis in rat brain synaptosomes. nih.gov In one key study, a 50 microM concentration of AMMA was found to inhibit high-affinity choline uptake and ACh synthesis by over 90%. nih.gov This inhibition is a direct consequence of the mustard compound's interaction with the choline transporter. nih.gov

Further research with hemicholinium (B97416) mustard (HCM), an irreversible analogue of hemicholinium-3, was conducted to investigate the source of choline for ACh synthesis. nih.gov By completely inhibiting HACU with HCM, researchers tested the hypothesis that an internal, or endogenous, pool of choline within the nerve terminal could be utilized for synthesis. nih.gov The results showed that even when external choline uptake was blocked and neuronal demand was high (stimulated by depolarization), there was no significant contribution from endogenous choline to the synthesis of new ACh. nih.gov This finding underscores the critical dependence of sustained ACh synthesis on the active transport of extracellular choline via the high-affinity transporter, the very process that this compound and its analogues potently inhibit. nih.govcaldic.com The aziridinium ion derived from this compound is thought to be the reactive species that influences both the synthesis and uptake of acetylcholine at the nerve endings. smolecule.com

CompoundModel SystemKey FindingsReference(s)
Acetylethylcholine Mustard (AMMA) Rat Cortical SynaptosomesReduced high-affinity choline uptake and acetylcholine synthesis by >90% at 50 µM. nih.gov
Hemicholinium Mustard (HCM) Rat Brain SynaptosomesCompletely inhibited high-affinity choline uptake (HACU). Demonstrated that endogenous intraterminal choline does not contribute to acetylcholine synthesis, even when HACU is inactivated. nih.govcaldic.com

Modulation of G Protein-Coupled Receptor (GPCR) Activation

This compound acts as a potent, irreversible agonist at muscarinic acetylcholine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govsmolecule.com Its chemical structure allows it to form a highly reactive aziridinium ion, which then forms a covalent bond with the receptor, leading to sustained and prolonged activation of cholinergic signaling pathways. smolecule.com

Research has shown that this compound can cause a concentration-dependent and irreversible loss of binding sites for other muscarinic ligands, such as the antagonist [3H]quinuclidinyl benzilate (QNB). nih.gov In studies with rat cortical synaptosomes, treatment with acetylethylcholine mustard aziridinium (AMMA) resulted in a 62% reduction in the total number of QNB binding sites (Bmax) without altering the binding affinity (KD) of the remaining receptors, confirming its irreversible binding characteristic. nih.gov This irreversible agonism at presynaptic muscarinic autoreceptors is also suggested to inhibit the release of acetylcholine, an effect independent of its impact on choline uptake. nih.gov

The unique properties of mustard-based cholinergic compounds have made them invaluable tools in the study of GPCR structure and activation. For instance, specific mustard-based covalent agonists have been instrumental in stabilizing the active-state conformation of the M2 muscarinic receptor. pnas.orgvub.ac.be This stabilization was a critical step that facilitated the crystallization of the receptor and provided unprecedented insights into the molecular mechanisms of GPCR activation. vub.ac.beresearchgate.net One such compound, the covalent agonist FAUC123, enabled the selection and identification of a G protein-mimetic nanobody that binds to the active form of the M2 receptor. pnas.org These studies highlight how this compound and its derivatives serve not only as modulators of GPCRs but also as sophisticated probes for dissecting their complex function. oup.com

Compound/AnalogueReceptor TargetEffectSignificanceReference(s)
Acetylethylcholine Mustard (AMMA) Muscarinic AutoreceptorsIrreversible agonist; reduced binding capacity of [3H]QNB by 62%.Prolonged activation of cholinergic pathways; inhibition of acetylcholine release. nih.govsmolecule.com
This compound Muscarinic Acetylcholine ReceptorsCovalently labels the binding site aspartate.Provides insight into the specific molecular interactions between the ligand and the GPCR. oup.com
FAUC123 (Mustard-based Covalent Agonist) M2 Muscarinic ReceptorStabilized the active-state conformation of the receptor.Facilitated structural studies (crystallization) and the development of tools (nanobodies) to study GPCR activation. pnas.orgvub.ac.be

Effects on Intracellular Signaling Cascades (e.g., Inositol (B14025) Phosphate (B84403) Production, pERK1/2)

The activation of muscarinic GPCRs by agonists initiates a cascade of intracellular signaling events. This compound and its analogues, through their potent and irreversible receptor activation, trigger these downstream pathways, including the production of second messengers like inositol phosphates and the phosphorylation of kinases such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Studies investigating the functional consequences of M2 muscarinic receptor activation have utilized assays that measure inositol phosphate (IP) accumulation and ERK1/2 phosphorylation (pERK1/2) as key indicators of downstream signaling. vub.ac.benih.gov The M2 receptor typically couples to Gαi proteins, which inhibit adenylyl cyclase. However, when co-expressed with a chimeric G protein (Gαqi5), the M2 receptor can be made to couple to the phospholipase C pathway, resulting in the production of inositol phosphates. nih.gov The covalent mustard-based agonist FAUC123 was shown to induce this IP production, and notably, this activation was resistant to blockade by the competitive antagonist atropine (B194438), consistent with its covalent binding nature. vub.ac.be

The ERK1/2 signaling pathway is another major downstream target of muscarinic receptor activation. science.gov The phosphorylation of ERK1/2 is a point of convergence for multiple cellular pathways and is involved in regulating processes like cell growth and differentiation. nih.gov While some muscarinic agonists like pilocarpine (B147212) and carbachol (B1668302) are known to induce transient ERK1/2 activation, the effects of nitrogen mustard analogues can be different. science.gov In a study on alveolar type II epithelial cells, exposure to nitrogen mustard resulted in a reduction in the levels of phospho-ERK, as well as phospho-p38 MAPK. researchgate.net This suggests that in certain cell types and contexts, mustard compounds can lead to the dysregulation and inhibition of critical intracellular signaling cascades, contributing to their cytotoxic effects. researchgate.net

Compound/AnalogueCell/SystemSignaling PathwayObserved EffectReference(s)
FAUC123 (Mustard-based Agonist) HEK 293 cells (with M2 receptor and Gαqi5)Inositol Phosphate (IP) ProductionInduced IP production that was not susceptible to atropine blockade. vub.ac.be
Nitrogen Mustard Rat Alveolar Type II Epithelial CellsERK PhosphorylationReduced levels of phospho-ERK. researchgate.net
Nitrogen Mustard Rat Alveolar Type II Epithelial Cellsp38 MAPK PhosphorylationReduced levels of phospho-p38 MAPK. researchgate.net

Studies on Cell Adhesion and Proteinase Activity in Epithelial Cells (Nitrogen Mustard Analogues)

Nitrogen mustards, as analogues of this compound, are potent alkylating agents known for their cytotoxicity, particularly towards epithelial tissues. Research has focused on their impact on fundamental cellular processes such as cell adhesion and the activity of various proteinases, which play roles in cell death and tissue injury.

Studies on human bronchial epithelial (HBE) cells exposed to nitrogen mustard (NM) have revealed significant cellular damage leading to cell death. nih.gov A key event in this process is the cleavage and activation of Poly(ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in DNA repair and cell death pathways. nih.gov Overactivation of PARP1 can lead to cellular energy depletion and apoptosis. nih.gov Furthermore, nitrogen mustard exposure triggers the activation of effector caspases, such as caspase-3 and caspase-7, which are cysteine proteases that execute the final stages of apoptosis by cleaving numerous cellular proteins. researchgate.netacs.org In rat alveolar epithelial cells, NM exposure led to increased expression of activated caspase-3 and -9. researchgate.net

The integrity of epithelial layers is dependent on cell-matrix adhesion. The sulfur mustard analogue 2-chloroethyl ethyl sulfide (B99878) (CEES) has been shown to cause a significant loss of extracellular matrix adhesion in human keratinocyte (HaCaT) cells. acs.org This disruption of cell adhesion is a critical component of the vesicant (blistering) action of mustard agents. These studies collectively demonstrate that nitrogen mustard analogues exert their toxicity on epithelial cells by activating proteinases involved in apoptosis (caspases) and cellular stress responses (PARP1), as well as by physically disrupting the adhesive connections that maintain tissue structure. nih.govacs.org

AnalogueCell TypeEffect on Cell AdhesionEffect on Proteinase ActivityReference(s)
Nitrogen Mustard (NM) Human Bronchial Epithelial (HBE) CellsCaused cell detachment (loss of adhesion).Induced cleavage/activation of PARP1 and Caspase-3/7. nih.gov
2-Chloroethyl ethyl sulfide (CEES) Human Keratinocyte (HaCaT) CellsCaused significant loss of extracellular matrix adhesion.Increased PARP-1 protein expression. acs.org
Nitrogen Mustard (NM) Rat Alveolar Type II Epithelial CellsNot directly measured.Increased expression of activated Caspase-3 and Caspase-9. researchgate.net
Phenylboronic Acid Nitrogen Mustards MDA-MB-468 Breast Cancer CellsNot directly measured.Induced apoptosis via Caspase-3/7 activation. acs.org

Advanced Research Methodologies Employing Acetylcholine Mustard

Radioligand Binding Assays (e.g., [3H]N-methylscopolamine, [3H]quinuclidinyl benzilate)

Radioligand binding assays are fundamental in quantifying receptor populations and their affinity for ligands. In the context of acetylcholine (B1216132) mustard research, radiolabeled antagonists like [3H]N-methylscopolamine ([3H]NMS) and [3H]quinuclidinyl benzilate ([3H]QNB) are employed to measure the number of available muscarinic receptors after treatment with the mustard.

Acetylcholine mustard induces a concentration-dependent and time-dependent loss of specific binding of these radioligands. For instance, in studies using Chinese hamster ovary (CHO) cells expressing the human M2 muscarinic receptor, this compound caused a first-order loss of [3H]NMS binding. nih.gov The rate of this loss is proportional to the concentration of this compound, with a half-maximal rate constant observed at 24 µM and a maximal rate constant of 0.16 min⁻¹ at 37°C. nih.govnih.gov This irreversible binding is a key characteristic; after treatment with this compound's aziridinium (B1262131) derivative (AMMA) and subsequent washing, a significant reduction in the binding capacity for [3H]QNB is observed in rat cortical synaptosomes, with no change in the dissociation constant (KD) for the remaining receptors. nih.gov

These assays are also instrumental in studying allosteric interactions. By measuring the effect of various ligands on the rate of receptor alkylation by this compound, researchers can distinguish between competitive and allosteric inhibitors. nih.gov Competitive antagonists, such as N-methylscopolamine, slow the rate of alkylation in a concentration-dependent manner. nih.gov In contrast, allosteric modulators like gallamine (B1195388) exhibit a different pattern of inhibition, often reaching a plateau at high concentrations. nih.gov

Under conditions where covalent binding is minimized (e.g., at 0°C), these assays can also be used to estimate the dissociation constant of the reactive aziridinium ion of this compound itself. nih.gov

Table 1: Effects of this compound on Radioligand Binding

Parameter Value Cell/Tissue Type Radioligand Reference
Half-maximal rate constant concentration 24 µM CHO hM2 cells [3H]NMS nih.govnih.gov
Maximal rate constant 0.16 min⁻¹ CHO hM2 cells [3H]NMS nih.govnih.gov
IC50 of AMMA 9 µM Rat cortical synaptosomes [3H]QNB nih.gov
Dissociation constant of aziridinium ion (at 0°C) 12.3 µM CHO hM2 cells [3H]NMS nih.gov

Kinetic Analyses of Receptor Alkylation and Dissociation

The interaction between this compound and its target receptors is a dynamic process that can be elucidated through kinetic analyses. These studies typically follow a two-step model: a rapid, reversible formation of a complex between the receptor and the aziridinium ion of this compound, followed by a slower, irreversible covalent bond formation (alkylation). aspet.org

The rate of receptor alkylation is directly proportional to receptor occupancy by the aziridinium ion. nih.gov By incubating receptors with this compound for varying durations and then measuring the remaining functional receptors (often via radioligand binding), researchers can determine the rate constants for this process. For the M1 muscarinic receptor, the aziridinium ion first forms a reversible complex with a pKD of 3.93, which then converts to a covalent complex with a half-time of approximately 6.3 minutes. aspet.org

Kinetic analyses are particularly powerful for studying the effects of other ligands on receptor availability. Competitive inhibitors will decrease the apparent rate of alkylation by competing for the same binding site as the aziridinium ion. Allosteric modulators, on the other hand, will alter the rate of alkylation by binding to a different site and inducing a conformational change in the receptor that affects the accessibility or reactivity of the alkylation site. nih.gov The rate of dissociation of radioligands can also be influenced by allosteric modulators, providing another avenue for kinetic investigation. nih.gov

Mutagenesis and Site-Directed Alkylation Studies

To pinpoint the exact amino acid residues involved in the binding and alkylation by this compound, researchers employ mutagenesis and site-directed alkylation techniques. By systematically mutating specific amino acids within the receptor and observing the effect on this compound's activity, the critical residues for its interaction can be identified.

Studies have shown that a highly conserved aspartic acid residue in transmembrane helix 3 (D3.32) is a primary site of covalent attachment for this compound in muscarinic receptors. nih.govnih.govresearchgate.net Mutation of this aspartic acid to asparagine in both M1 (Asp105) and M2 (Asp103) receptors largely prevents receptor alkylation by this compound. nih.gov This provides strong evidence that this residue is the key nucleophile that attacks the reactive aziridinium ion.

Further mutagenesis studies have explored the roles of other residues. For example, mutating a conserved aspartic acid in helix 2 (D2.50) to asparagine can moderately increase the affinity of the aziridinium ions of this compound for M2, M3, and M4 receptors, while having little effect on the rate constant for alkylation. nih.govacs.org Combining mutations, such as D2.50N and D3.32N, can lead to a substantial reduction in the rate of receptor alkylation, suggesting a complex interplay between different residues in the binding and alkylation process. nih.govacs.org These studies, often in combination with computational modeling, provide a detailed map of the ligand-binding pocket. acnp.org

Table 2: Impact of Mutations on this compound Alkylation

Receptor Subtype Mutation Effect on Alkylation by this compound Reference
M1 D105N (D3.32N) Largely prevented nih.gov
M2 D103N (D3.32N) Largely prevented (modest alkylation at high concentrations) nih.gov
M1, M3, M4 D3.32N Greatly reduced rate constant nih.govacs.org
M2, M3, M4 D2.50N Little effect on rate constant, moderately increased affinity nih.govacs.org

In Vitro Enzyme Activity Assays (e.g., Acetylcholinesterase)

While the primary focus of this compound research is on cholinergic receptors, its effects on related enzymes, such as acetylcholinesterase (AChE), are also of interest. In vitro enzyme activity assays are used to determine if this compound or its derivatives can inhibit or otherwise modulate the function of these enzymes. For instance, ethylcholine mustard aziridinium (AF64A), a related compound, is known to irreversibly inhibit choline (B1196258) acetyltransferase, the enzyme responsible for acetylcholine synthesis. wikipedia.org Although detailed studies on this compound's direct and specific interaction with acetylcholinesterase are less common in the provided context, the principles of in vitro enzyme assays would apply. Such assays would typically involve incubating the purified enzyme with varying concentrations of this compound and then measuring the rate of substrate hydrolysis (e.g., acetylcholine) to determine any inhibitory effects.

Use in Biochemical and Biophysical Characterization of Receptors

This compound and its analogs are valuable tools for the biochemical and biophysical characterization of cholinergic receptors. By covalently labeling the receptor, these compounds facilitate the study of receptor structure and dynamics.

For instance, after labeling with a tritiated mustard derivative like [3H]propylbenzilylcholine mustard ([3H]PrBCM), receptors can be purified and subjected to proteolytic digestion. nih.govnih.gov The resulting labeled peptide fragments can then be analyzed by techniques such as SDS-polyacrylamide gel electrophoresis and sequencing to map the location of the binding site within the receptor's primary structure. nih.gov Such studies have helped to locate the ligand-binding site to a region between the N-terminus and the second intracellular loop of muscarinic receptors. nih.gov

These labeling techniques also aid in studying post-translational modifications, such as glycosylation and disulfide bond formation. By analyzing the properties of labeled receptor fragments, researchers can determine their proximity to glycosylation sites and the presence of intramolecular disulfide bonds that are crucial for receptor structure and function. nih.gov

Chromatographic Purification and Analysis of Intermediates

The chemical transformation of this compound into its reactive aziridinium ion is a critical step for its biological activity. Chromatographic techniques, such as thin-layer chromatography, are employed to purify and analyze these intermediates. nih.gov The stability and formation of the aziridinium ion are dependent on factors like pH and temperature. Studies have shown that the cyclization of the precursor to form the aziridinium ion is optimal at a pH of 7.3, and the ion is most stable at this pH at 4°C. nih.gov These analytical methods are essential for ensuring the quality and reactivity of the compound used in biological experiments and for understanding the chemical basis of its neurotoxic effects. nih.gov

Mass Spectrometry and NMR-based Structural Elucidation

The characterization of this compound (AChM) and its interactions with biological targets relies heavily on advanced analytical techniques. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of AChM, its transformation products, and the covalent adducts it forms with biomolecules. While direct spectroscopic data for the isolated AChM molecule is specialized, the application of these methods is well-documented in studies of its reaction products and in the broader context of nitrogen mustards and cholinergic ligands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound research, it is primarily employed to identify and characterize the products of its reactions. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Detailed research findings indicate that MS is crucial for:

Identifying Covalent Adducts: When this compound reacts with a protein, such as a muscarinic or nicotinic receptor, it forms a stable, covalent bond. To identify the site of this alkylation, the protein can be digested into smaller peptide fragments using enzymes. Mass spectrometry is then used to analyze these fragments. The peptide fragment that has been modified by this compound will have a characteristic mass increase, allowing for the precise identification of the amino acid residue involved in the binding. For instance, studies have used MS to identify proteolytic fragments of the nicotinic acetylcholine receptor after labeling, providing insights into receptor topography and binding sites. uniprot.org

Characterizing Transformation Products: In aqueous solutions, this compound, like other nitrogen mustards, can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is the actual alkylating species. It can also be hydrolyzed to an inactive diol. researchgate.net LC-MS can be used to separate and identify these different chemical species in solution, which is essential for understanding the compound's stability and reactivity under experimental conditions. acs.org

Quantitative Analysis: MS techniques, particularly when using isotopically labeled standards, allow for the precise quantification of related compounds in complex biological samples. For example, GC-MS has been used to measure the levels of acetylcholine and its precursor choline in synaptosomes treated with mustard analogs, demonstrating the utility of MS in quantifying the biochemical effects of such agents. nih.gov Deuterium-labeled analogs of acetylcholine have also been characterized by HPLC and mass spectrometry. researcher.life

Table 1: Applications of Mass Spectrometry in this compound Research

Application Technique(s) Description Research Finding
Binding Site Identification Proteolysis + LC-MS/MS After reacting AChM with its target receptor, the protein is digested. The resulting peptides are analyzed to find the fragment with an increased mass corresponding to the AChM adduct, thus pinpointing the binding residue. Used to identify proteolytic fragments of the nicotinic acetylcholine receptor, revealing its topography. uniprot.org
Characterization of Analogs HPLC-MS Used to confirm the identity and purity of synthesized acetylcholine analogs. Deuterium analogs of acetylcholine were successfully characterized using HPLC and mass spectrometry. researcher.life
Analysis of Transformation LC-MS Separation and identification of AChM's reactive aziridinium ion and its hydrolysis products in aqueous solutions. The transformation products of nitrogen mustard derivatives in aqueous solutions have been elucidated. researchgate.netacs.org
Quantitative Studies GC-MS Measurement of neurotransmitter and precursor levels in biological preparations after exposure to mustard compounds. Enabled quantitative measurement of endogenous and tracer-labeled choline and acetylcholine in studies with mustard analogs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained. It is a primary method for determining the three-dimensional structure of organic molecules in solution.

In the study of this compound and its interactions, NMR provides critical information:

Structural Verification: For any newly synthesized analog of acetylcholine, including mustard derivatives, 1H and 13C NMR are standard methods to confirm that the correct chemical structure has been produced. acs.org

Elucidation of Transformation Products: NMR can be used to characterize the structure of this compound's degradation products in solution, complementing the data obtained from mass spectrometry. researchgate.netacs.org

Conformational Analysis of Receptor Binding: While technically challenging, NMR can be used to study the conformational changes that occur in a receptor protein upon the binding of a ligand. By comparing the NMR spectrum of the receptor before and after the addition of a ligand like this compound, researchers can gain insight into how the ligand induces a functional response in the protein. researchgate.net For example, NMR studies have been used to investigate conformational changes in muscarinic receptors induced by various agonists. researchgate.net It has also been used to study the structure of complexes between receptor fragments and toxins that bind to the same site as acetylcholine. uniprot.org

Table 2: Applications of NMR Spectroscopy in this compound Research

Application Technique(s) Description Research Finding
Structural Confirmation 1H NMR, 13C NMR Verifies the chemical structure of newly synthesized compounds and their intermediates. Routinely used to verify the structures of novel pyrazoline inhibitors of acetylcholinesterase. acs.org
Analysis of Degradation 1H NMR, 13C NMR Determines the structure of products formed from the transformation or degradation of nitrogen mustards in solution. Used to characterize degradation products of nitrogen mustards in aqueous environments. acs.org
Receptor-Ligand Interactions 2D NMR Investigates changes in the structure of a receptor or its fragments upon ligand binding. NMR has been used to analyze the structure of complexes between nicotinic receptor fragments and neurotoxins. uniprot.org
Metabolite Detection 31P NMR Detects metabolites of related compounds (e.g., nerve agents) in biological fluids like plasma and urine, often with minimal sample preparation. A 31P NMR method was developed for the detection of organophosphorus nerve agent metabolites in biological samples. rfppl.co.in

Together, mass spectrometry and NMR spectroscopy provide a complementary and powerful toolkit for researchers. They enable the detailed characterization of this compound's chemical behavior and its interactions with biological systems at a molecular level, which is fundamental to understanding its mechanism of action as a pharmacological probe.

Future Directions in Acetylcholine Mustard Research

Elucidating Further Molecular Interaction Sites

While the primary covalent binding site of acetylcholine (B1216132) mustard's reactive aziridinium (B1262131) ion has been identified as a highly conserved aspartic acid residue (Asp-105 in the m1 sequence or D3.32) in the transmembrane helix 3 of muscarinic acetylcholine receptors (mAChRs), evidence suggests a more complex interaction landscape. nih.govresearchgate.netnih.gov The aziridinium ion, being structurally similar to the quaternary ammonium (B1175870) group of acetylcholine, is guided to the orthosteric binding site. nih.gov However, studies involving mutagenesis of mAChRs indicate that other residues may also be involved in the alkylation process or influence the binding and reactivity of acetylcholine mustard. researchgate.netnih.gov

For instance, mutagenesis of a conserved aspartic acid in helix 2 (D2.50) to asparagine, in combination with the D3.32N mutation, affects the binding and alkylation rate of this compound differently across M1, M2, M3, and M4 receptor subtypes. researchgate.netacs.org This suggests that this compound may alkylate at least two residues on these receptors, and that mutations can alter the relative rate of alkylation at these sites. acs.org The simplest explanation for these findings is that the D2.50N mutation alters the interaction of this compound with D3.32 in some receptor subtypes. acs.org

Future research will likely focus on systematically mapping these secondary interaction sites. This could involve extensive site-directed mutagenesis studies on muscarinic and nicotinic receptors, targeting residues within the binding pocket and surrounding areas. researchgate.netucl.ac.uk Techniques such as mass spectrometry and protein crystallography of receptor-acetylcholine mustard complexes could provide direct evidence of all covalent modification sites. Furthermore, investigating the interaction of this compound with other cholinergic proteins, like acetylcholinesterase (AChE), could reveal novel binding and alkylation sites within their active site gorges. nih.govnih.gov

Receptor SubtypePrimary Interaction SitePotential Secondary/Influential Sites
Muscarinic (m1, m2, m3, m4)Aspartic Acid (D3.32) nih.govresearchgate.netAspartic Acid (D2.50) researchgate.netacs.org
NicotinicAromatic residues (e.g., TyrC1, TrpB, TyrC2) that stabilize the quaternary ammonium group pnas.orgpnas.orgNot fully elucidated for covalent binding
AcetylcholinesteraseNot definitively identified for covalent bindingAcyl pocket and catalytic site residues nih.gov

Development of Novel Research Probes Based on this compound Scaffolds

The reactive nature of this compound makes its core structure, the aziridinium ion, an attractive scaffold for the design of new chemical probes. These probes can be used to investigate the structure and function of cholinergic receptors and enzymes.

One promising avenue is the development of fluorescently labeled this compound analogs. researchgate.net By attaching a fluorophore, researchers can visualize the location and dynamics of the probe's binding in real-time within cells and tissues. Such probes could be invaluable for high-content imaging and flow cytometry studies to map the distribution of cholinergic binding sites and to study receptor trafficking. researchgate.net

Another area of development is the synthesis of bitopic ligands, which combine the reactive moiety of this compound with a second pharmacophore that targets an allosteric site on the receptor. nih.gov This could lead to probes with enhanced subtype selectivity for muscarinic or nicotinic receptors, a significant challenge given the high conservation of the orthosteric binding site. aspet.org By targeting both the primary binding site and a less conserved allosteric site, these probes could offer a higher degree of specificity.

Furthermore, the principles learned from this compound can be applied to design covalent inhibitors for other targets. For example, incorporating a reactive mustard group into the structure of other enzyme inhibitors or receptor ligands could convert them into irreversible binders, which are useful tools for target validation and mechanistic studies. rsc.orgrsc.org The synthesis of such novel probes requires a deep understanding of structure-activity relationships and the chemical reactivity of the mustard group. cardiff.ac.uknih.gov

Advanced Computational Modeling of Interactions and Reactivity

Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, are becoming increasingly powerful tools for studying the intricate details of ligand-receptor interactions. semanticscholar.orgmdpi.com

MD simulations can be used to model the dynamic process of this compound binding to its target protein. researchgate.netcore.ac.uk These simulations can reveal how the ligand navigates the binding pocket, the conformational changes that occur in both the ligand and the receptor upon binding, and the key intermolecular forces that stabilize the initial reversible complex before covalent bond formation. researchgate.netacs.org For instance, MD simulations have been used to understand the role of specific water molecules in mediating interactions between ligands and receptor residues. researchgate.net

QM/MM calculations can provide a more detailed understanding of the chemical reaction of alkylation itself. semanticscholar.orgmdpi.com By treating the reactive center (the aziridinium ion and the target amino acid residue) with quantum mechanics and the rest of the protein and solvent with molecular mechanics, these methods can be used to calculate the activation energy barriers for the reaction and to elucidate the transition state structure. nih.govsemanticscholar.org This information is crucial for understanding the reactivity of this compound and for designing new reactive probes with tailored reactivity.

Future computational studies could focus on:

Predicting novel binding sites: Docking and MD simulations could be used to screen for potential secondary alkylation sites on cholinergic receptors and other proteins. nih.gov

Simulating the complete binding and reaction pathway: Combining MD and QM/MM simulations could provide a continuous, atomistic-level view of the entire process, from initial binding to covalent modification. mdpi.com

Designing novel probes in silico: Computational methods can be used to design and evaluate new research probes based on the this compound scaffold before their chemical synthesis, thus accelerating the discovery process. mdpi.comdiva-portal.org

Computational MethodApplication in this compound ResearchKey Insights
Molecular Dynamics (MD) Simulations Modeling the binding process of this compound to receptors. researchgate.netnih.govLigand-receptor dynamics, conformational changes, role of water molecules. researchgate.netpnas.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying the alkylation reaction mechanism. semanticscholar.orgmdpi.comActivation energies, transition state structures, reaction pathways. nih.govsemanticscholar.org
Homology Modeling & Docking Predicting binding poses and potential interaction sites. nih.govspringernature.comInitial ligand orientation, identification of key interacting residues. nih.govscispace.com

Q & A

Basic: What are the critical steps in synthesizing and validating AChM for receptor studies?

Answer:
AChM is synthesized via acetylation of N-methyldiethanolamine followed by chlorination with SOCl₂. Key steps include:

  • Purification: Vacuum distillation (72–74°C at 0.5 mm Hg) and silica gel chromatography (methanol) to isolate intermediates .
  • Validation: Confirm purity using nuclear magnetic resonance (NMR) or mass spectrometry (MS). The oxalate salt is recrystallized in acetonitrile/ether, and residual aziridinium ion activity is assessed via competitive binding assays at 0°C .

Advanced: How can AChM alkylation kinetics discriminate allosteric vs. competitive inhibition?

Answer:

  • Experimental Design: Co-incubate AChM with test ligands (e.g., gallamine, N-methylscopolamine) and measure the rate constant (kobs) of [³H]N-methylscopolamine ([³H]NMS) binding loss at 37°C.
  • Analysis:
    • Competitive inhibitors (e.g., NMS) linearly reduce kobs with increasing concentration.
    • Allosteric modulators (e.g., gallamine) show plateaued inhibition at high concentrations due to negative cooperativity (Log α = −2.2).
    • Use equations like Log R = Log(1 + [I]/Ki) (competitive) vs. Log R = Log(1 + α[I]/KA) (allosteric) to fit data .

Basic: What methods quantify AChM’s binding affinity to muscarinic receptors?

Answer:

  • Competitive Binding Assays: Perform at 0°C (minimizes covalent binding) with [³H]NMS. Calculate IC₅₀ and correct for radioligand presence (Ki = IC₅₀ / (1 + [L]/Kd)). AChM’s Ki is ~12.3 µM .
  • Irreversible Binding: Pre-incubate receptors with AChM at 37°C, wash, and measure residual [³H]NMS binding capacity (e.g., 50% reduction at 10 µM AChM) .

Advanced: How are one-site binding models applied to AChM alkylation data?

Answer:

  • Fit data to the equation: B/B₀ = e<sup>−kobst</sup>, where kobs = kmax[AChM] / (KA + [AChM]).
  • Estimate kmax (maximal alkylation rate, e.g., 0.16 min⁻¹) and KA (24 µM for M2 receptors) using nonlinear regression .

Advanced: How to resolve contradictions in ligand effects on AChM alkylation?

Answer:

  • Context-Dependent Behavior: Gallamine acts allosterically with AChM but competitively with benzilylcholine mustard. This discrepancy arises from ligand size and receptor accessibility .
  • Method: Compare ligand effects under varied conditions (intact cells vs. homogenates) and use statistical models (e.g., F-test) to validate mechanisms .

Basic: How to confirm covalent binding of AChM to receptors?

Answer:

  • Washout Experiments: After AChM incubation (e.g., 4 minutes at 37°C), wash receptors thoroughly. Persistent reduction in [³H]NMS binding indicates irreversible alkylation .
  • Control: Test parent mustard and hydrolysis products (no effect expected) .

Advanced: Why is temperature critical in studying AChM-receptor interactions?

Answer:

  • 0°C: Minimizes alkylation, enabling reversible binding studies (e.g., Ki estimation) .
  • 37°C: Accelerates aziridinium ion formation, facilitating covalent modification. Rate constants increase 10-fold compared to 25°C .

Basic: How to assess AChM’s interaction with acetylcholinesterase?

Answer:

  • Hydrolysis Assays: Compare AChM and acetylcholine (ACh) hydrolysis rates. AChM shows similar Km but lower Vmax (indicative of partial enzyme inactivation) .
  • Inhibition Controls: Use acetylcholinesterase inhibitors (e.g., physostigmine) to validate specificity .

Advanced: What statistical models validate allosteric vs. competitive mechanisms?

Answer:

  • Use the F-statistic to compare residual errors of competitive (Log R = Log(1 + [I]/Ki)) vs. allosteric (Log R = Log(1 + α[I]/KA)) models. A significant F-value (p < 0.05) supports allosterism .

Basic: What controls are essential in AChM-based cholinergic studies?

Answer:

  • Negative Controls: Parent mustard, alcoholic hydrolysis products (no receptor binding expected) .
  • Chemical Quenching: Add 10 mM Na₂S₂O₃ to inactivate aziridinium ions during assays .
  • Positive Controls: McN-A-343 (competitive) and gallamine (allosteric) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.